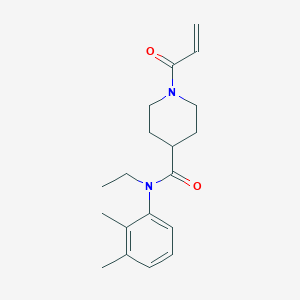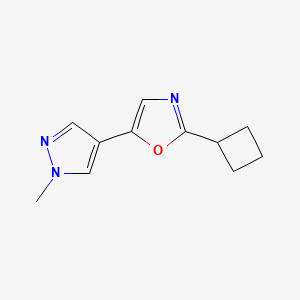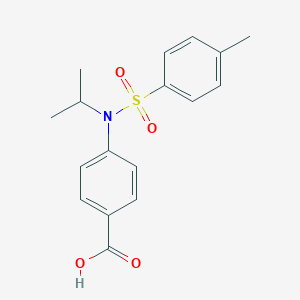![molecular formula C20H24FN3O3 B7450431 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450431.png)
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine moiety
Métodos De Preparación
The synthesis of 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzoyl chloride and piperazine.
Formation of Intermediate: The 2-fluorobenzoyl chloride reacts with piperazine to form 4-(2-fluorobenzoyl)piperazine.
Coupling Reaction: This intermediate is then coupled with piperidin-1-yl prop-2-en-1-one under specific reaction conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and large-scale reactors.
Análisis De Reacciones Químicas
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine and piperidine moieties are known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include other piperazine and piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperazine
- 4-(2-Fluorophenyl)piperazine
- N-(2-Fluorobenzoyl)piperidine
Compared to these compounds, 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity.
Propiedades
IUPAC Name |
1-[4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-2-18(25)22-9-7-15(8-10-22)19(26)23-11-13-24(14-12-23)20(27)16-5-3-4-6-17(16)21/h2-6,15H,1,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGORIWGHFOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)
![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)
![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)
![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)


![N-(2-{4-[(4-chlorophenyl)sulfanyl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B7450432.png)

![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)
